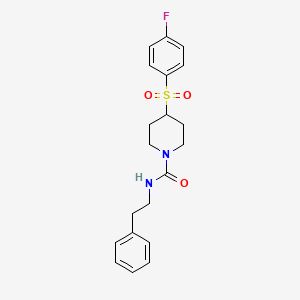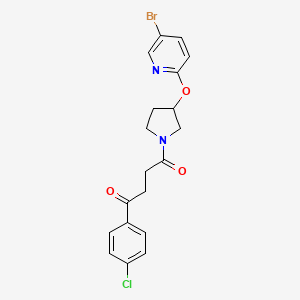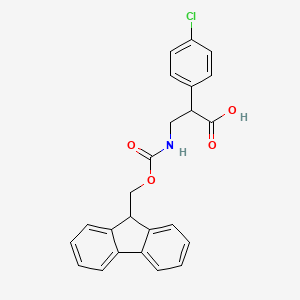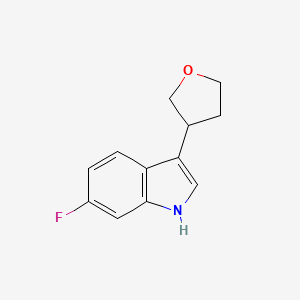
4-((4-fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenethyl group, and a fluorophenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with phenethylamine under controlled conditions to form the phenethylpiperidine core. Subsequently, the fluorophenylsulfonyl group is introduced through a sulfonylation reaction using 4-fluorophenylsulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Continuous flow chemistry techniques can be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted piperidines or phenethyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create innovative products with specific applications.
Mechanism of Action
The mechanism by which 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong bonds with biological molecules, influencing their activity. The phenethyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Piperidine derivatives
Phenethylamine derivatives
Fluorophenylsulfonyl compounds
Uniqueness: 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide stands out due to its combination of functional groups, which provides a unique balance of chemical reactivity and biological activity. This makes it distinct from other compounds in its class, offering potential advantages in various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-17-6-8-18(9-7-17)27(25,26)19-11-14-23(15-12-19)20(24)22-13-10-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOAYKZRCNESQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2854909.png)

![Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2854912.png)

![N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2854915.png)
![6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2854916.png)
![n-(1-{Bicyclo[4.1.0]heptan-1-yl}ethyl)prop-2-enamide](/img/structure/B2854919.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2854924.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2854926.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2854927.png)


